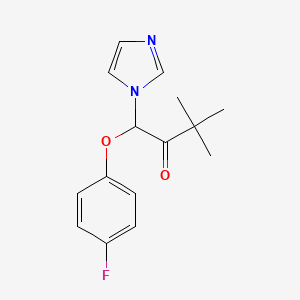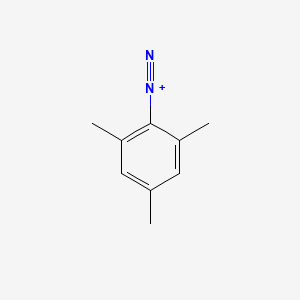
Benzenediazonium, 2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2,4,6-trimethyl- is an organic compound with the molecular formula C9H11N2+. It is a type of diazonium salt, which is known for its reactivity and utility in various chemical reactions. The compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,4,6-trimethyl- typically involves the diazotization of 2,4,6-trimethylaniline. The process includes the following steps:
Diazotization Reaction: 2,4,6-trimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). This reaction forms the diazonium salt. [ \text{C}{13}\text{N} + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}{11}\text{N}_2^+ \text{Cl}^- + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of benzenediazonium, 2,4,6-trimethyl- follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,4,6-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution by Halides: Using potassium iodide (KI) in cold conditions to form iodobenzene.
Substitution by Hydroxides: Heating with water to form phenol.
Coupling Reactions: Reacting with phenol in sodium hydroxide solution at low temperatures to form azo compounds.
Major Products Formed
Iodobenzene: Formed by substitution with iodide ions.
Phenol: Formed by substitution with hydroxide ions.
Azo Compounds: Formed by coupling reactions with phenols and aromatic amines.
Scientific Research Applications
Benzenediazonium, 2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 2,4,6-trimethyl- involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as an excellent leaving group, facilitating the formation of new bonds with nucleophiles. The reactivity is primarily due to the stability of the nitrogen gas (N2) that is released during these reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Similar in structure but lacks the methyl groups, making it less sterically hindered.
2,4,6-Trimethylbenzenediazonium: Similar but with different substituents on the benzene ring.
Uniqueness
Benzenediazonium, 2,4,6-trimethyl- is unique due to the presence of three methyl groups, which influence its reactivity and steric properties. These methyl groups can affect the compound’s stability and the rate of its reactions compared to other diazonium salts.
This detailed article provides a comprehensive overview of benzenediazonium, 2,4,6-trimethyl-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
45860-24-0 |
|---|---|
Molecular Formula |
C9H11N2+ |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2,4,6-trimethylbenzenediazonium |
InChI |
InChI=1S/C9H11N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3/q+1 |
InChI Key |
AQDKDQPFTWJIME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


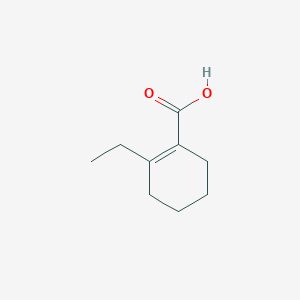
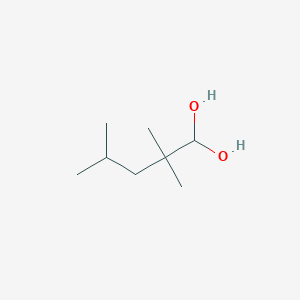
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)


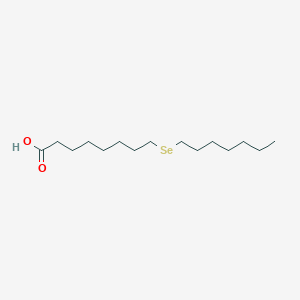

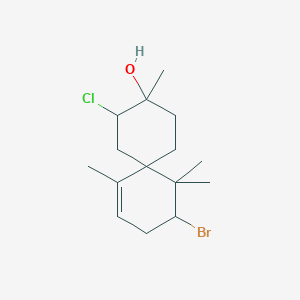
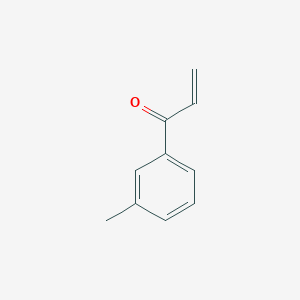
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
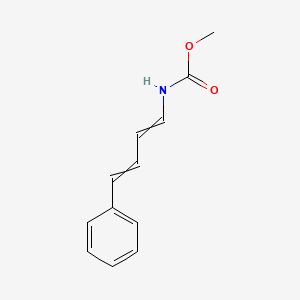
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
